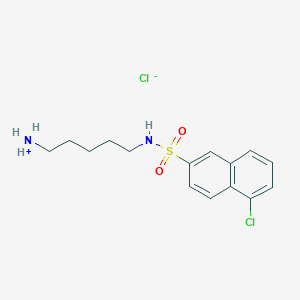

N-(5-Aminopentyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-aminopentyl)-5-chloronaphthalene-2-sulfonamide hydrochloride is a chemical compound known for its role as a calmodulin antagonist. This compound has a molecular formula of C15H19ClN2O2S · HCl and a molecular weight of 363.30 . It is primarily used in biochemical research due to its ability to interact with calmodulin, a protein that plays a crucial role in calcium signaling pathways.

Preparation Methods

The synthesis of N-(5-aminopentyl)-5-chloronaphthalene-2-sulfonamide hydrochloride involves several steps. One common method includes the reaction of 5-chloronaphthalene-2-sulfonyl chloride with 1,5-diaminopentane in the presence of a base to form the sulfonamide. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-(5-aminopentyl)-5-chloronaphthalene-2-sulfonamide hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common in typical laboratory settings.

Condensation Reactions: The amine group can react with carboxylic acids or their derivatives to form amides.

Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5-aminopentyl)-5-chloronaphthalene-2-sulfonamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: The compound is employed in studies involving calmodulin and calcium signaling pathways.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of diseases related to calcium signaling.

Industry: It is used in the development of new materials and as a component in various chemical processes.

Mechanism of Action

The primary mechanism of action of N-(5-aminopentyl)-5-chloronaphthalene-2-sulfonamide hydrochloride involves its interaction with calmodulin. By binding to calmodulin, it inhibits the protein’s ability to interact with calcium ions, thereby disrupting calcium signaling pathways. This inhibition can affect various cellular processes, including muscle contraction, cell division, and signal transduction .

Comparison with Similar Compounds

N-(5-aminopentyl)-5-chloronaphthalene-2-sulfonamide hydrochloride is unique due to its specific interaction with calmodulin. Similar compounds include:

N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide: Another calmodulin antagonist with a slightly different structure.

N-(5-aminopentyl)-5-chloronaphthalene-1-sulfonamide: A compound with similar properties but different positional isomerism.

These compounds share similar biochemical properties but differ in their specific interactions and efficacy, making N-(5-aminopentyl)-5-chloronaphthalene-2-sulfonamide hydrochloride a valuable tool in research.

Biological Activity

N-(5-Aminopentyl)-5-chloro-2-naphthalenesulfonamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a naphthalene ring substituted with a chloro group and a sulfonamide moiety, linked to a five-carbon aminopentyl chain. This unique structure is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The sulfonamide group can inhibit the activity of specific enzymes, potentially affecting metabolic pathways.

- Protein Interaction : The compound may interact with proteins involved in cellular signaling, thereby modulating various biological processes.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation as an antibiotic agent.

In Vitro Studies

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The results are summarized in the following table:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 25.9 μM | Effective against both S. aureus and MRSA |

| Escherichia coli | 50 μM | Moderate efficacy |

| Pseudomonas aeruginosa | 40 μM | Variable response |

These findings indicate that the compound has significant potential as an antimicrobial agent, particularly against resistant strains like MRSA.

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound were assessed using various cancer cell lines. The compound demonstrated selective cytotoxicity, with an IC50 value of 15 μM against HCT-15 colon cancer cells, suggesting a promising therapeutic index.

Case Studies

- Antiviral Activity : A study investigated the compound's effects on human adenovirus (HAdV) replication. Compounds similar to this compound showed inhibition of HAdV DNA replication, with selectivity indexes exceeding 100, indicating potential as antiviral agents.

- Anti-inflammatory Effects : In models of inflammation, the compound was shown to attenuate lipopolysaccharide-induced NF-κB activation, suggesting that it may possess anti-inflammatory properties beneficial in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| N-(5-Aminopentyl)-2-nitrobenzenesulfonamide hydrochloride | Nitro group instead of chloro | Antimicrobial and enzyme inhibition |

| N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | Hydroxy group; potent against HAdV | Antiviral activity |

| N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide | Calmodulin antagonist; affects calcium signaling | Antiviral effects |

Properties

IUPAC Name |

N-(5-aminopentyl)-5-chloronaphthalene-2-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O2S.ClH/c16-15-6-4-5-12-11-13(7-8-14(12)15)21(19,20)18-10-3-1-2-9-17;/h4-8,11,18H,1-3,9-10,17H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBVMUPRNSZJTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)NCCCCCN)C(=C1)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.